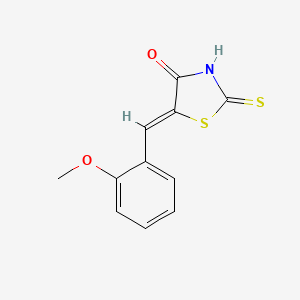

5-(o-Methoxybenzylidene)rhodanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5Z)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S2/c1-14-8-5-3-2-4-7(8)6-9-10(13)12-11(15)16-9/h2-6H,1H3,(H,12,13,15)/b9-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOIFFNCPPXJMB-TWGQIWQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C(=O)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C\2/C(=O)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201180817 | |

| Record name | (5Z)-5-[(2-Methoxyphenyl)methylene]-2-thioxo-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81154-10-1, 73855-60-4 | |

| Record name | (5Z)-5-[(2-Methoxyphenyl)methylene]-2-thioxo-4-thiazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81154-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodanine, 5-(o-methoxybenzylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073855604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(o-Methoxybenzylidene)rhodanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5Z)-5-[(2-Methoxyphenyl)methylene]-2-thioxo-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization Strategies and Structure Activity Relationship Sar Studies of 5 O Methoxybenzylidene Rhodanine Derivatives

Modifications at the Rhodanine (B49660) C-3 Position

The nitrogen atom at the C-3 position of the rhodanine ring is a key site for derivatization, influencing the molecule's polarity, solubility, and potential for forming additional interactions with target proteins.

The introduction of alkyl and aryl groups at the N-3 position has been a common strategy to explore the impact of steric bulk and lipophilicity on the activity of rhodanine derivatives. While specific studies on 5-(o-methoxybenzylidene)rhodanine (B188884) are part of a broader exploration of N-substituted rhodanines, the general consensus is that these substitutions can significantly influence the compound's biological profile. For instance, the synthesis of N-substituted rhodanines is a well-established area of research, with various methods developed to introduce a wide range of functional groups at this position. nih.gov The exploration of N-substituted rhodanines has been identified as a key strategy in developing new pharmaceutical agents. nih.gov

The incorporation of carboxyalkyl and acetamide (B32628) groups at the N-3 position has been shown to be a fruitful strategy for enhancing the biological activity of rhodanine derivatives. These modifications can improve the pharmacokinetic properties of the compounds and provide additional points of interaction with biological targets.

The introduction of a carboxyalkyl acid fragment at the N-3 position has been a particular focus of research. mdpi.com Studies have shown that rhodanine-3-carboxyalkyl acid derivatives exhibit significant antibacterial activity, particularly against Gram-positive bacteria. researchgate.netnih.gov The synthesis of these derivatives typically involves the condensation of rhodanine-3-carboxyalkyl acids with various aldehydes. nih.gov For example, a series of rhodanine-3-carboxyalkyl acid derivatives with a pyridinyl moiety at the C-5 position demonstrated that their biological activity was influenced by electrostatic interactions within the molecule. mdpi.com

Similarly, the introduction of acetamide moieties has led to the development of potent inhibitors of various enzymes. For instance, 5-benzylidene-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl) acetamide derivatives have been synthesized and evaluated as inhibitors of aldose and aldehyde reductase, enzymes implicated in diabetic complications. nih.gov These studies highlight the potential of N-3 acetamide derivatives in the development of new therapeutic agents. nih.gov

Table 1: Examples of N-3 Substituted Rhodanine Derivatives and their Biological Activities

| N-3 Substituent | C-5 Substituent | Biological Activity | Reference |

| Carboxyalkyl | Pyridinyl | Antibacterial (Gram-positive) | mdpi.com |

| Acetamide | Benzylidene | Aldose/Aldehyde Reductase Inhibition | nih.gov |

| Carboxyalkyl | 4'-(N,N-dialkyl-amino)benzylidene | Antibacterial (Gram-positive) | nih.gov |

Glycosylation, the attachment of sugar moieties, at the N-3 position of the rhodanine ring represents a more advanced derivatization strategy. This approach can enhance the water solubility and bioavailability of the parent compound, potentially leading to improved therapeutic efficacy. Research has demonstrated that nitrogen glycosylation of rhodanine can be achieved, and the resulting deprotected nitrogen nucleosides may exhibit interesting biological properties, such as topoisomerase II inhibition. researchgate.net

Creating hybrid molecules by linking the rhodanine core at the N-3 position to other heterocyclic systems is a strategy aimed at combining the pharmacological properties of both moieties. This approach can lead to compounds with novel mechanisms of action or improved activity profiles. For example, hybrid molecules of quinazolinone and rhodanine-3-acetic acid have been investigated as potential aldose reductase inhibitors. mdpi.comresearchgate.net The synthesis of such hybrid molecules often involves the reaction of 3-aminorhodanine with various electrophilic reagents to form fused or linked heterocyclic systems. tandfonline.com The rationale behind this strategy is that the combination of two or more bioactive heterocyclic moieties into a single molecular framework can result in compounds with fewer side effects and unique modes of action. researchgate.net

Modifications and Substituent Effects on the Benzylidene Moiety at C-5

The benzylidene group at the C-5 position of the rhodanine ring is a critical determinant of the molecule's biological activity. Modifications to this aromatic ring, particularly the introduction of various substituents, can profoundly influence the compound's electronic properties and its ability to interact with target enzymes.

The electronic nature of the substituents on the benzylidene ring plays a crucial role in the structure-activity relationship of 5-benzylidene rhodanine derivatives. The presence of electron-donating or electron-withdrawing groups can alter the electron density of the entire molecule, affecting its reactivity and binding affinity.

The parent compound, this compound, features an electron-donating methoxy (B1213986) group at the ortho position of the benzylidene ring. ontosight.ai This group is known to influence the compound's physical and chemical properties, including its biological activity. ontosight.aiontosight.ai Studies on related rhodanine derivatives have shown that the nature and position of substituents on the benzylidene ring are critical for their anticancer activity. For instance, the introduction of a 4-methoxybenzylidene group at the C-5 position of the rhodanine nucleus has been shown to inhibit the growth of certain cancer cell lines. nih.gov

The effect of electron-donating and electron-withdrawing groups on the reactivity of the carbonyl group in related benzaldehyde (B42025) compounds has been systematically studied. nih.gov These studies indicate that stronger electron-donating groups tend to promote certain types of reactions, while stronger electron-withdrawing groups favor others. nih.gov This principle can be extrapolated to the 5-benzylidene rhodanine series, where the electronic properties of the substituents on the benzylidene ring can fine-tune the biological activity. For example, in a series of EGFR inhibitors, the introduction of a hydroxyl group (electron-donating) at the 4-position of the benzylidene ring resulted in the most active compound. acs.org Conversely, the presence of halogen atoms (electron-withdrawing) has also been shown to enhance activity in some cases, likely due to increased lipophilicity. acs.orgnih.gov

Influence of Steric Factors and Hydrophobicity

The biological activity of this compound derivatives is significantly modulated by steric and hydrophobic properties of the substituents. Steric bulk, particularly on the aryl ring at the 5-position, can have a pronounced effect on potency. An increase in the mass of the aryl substituent has been shown to decrease cytotoxic activity in certain cases. For instance, in a series of 5-[4-(arylmethylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylidene]-2-thioxo-1,3-thiazolidin-4-ones, the derivative with a smaller aryl group was more potent against the MCF-7 human breast carcinoma cell line than its bulkier counterpart. mdpi.com

Hydrophobicity also plays a crucial role. The binding pocket of certain target proteins, such as Protein Tyrosine Phosphatase of Regenerating Liver-3 (PRL-3), has a strong hydrophobic character. mdpi.com Consequently, introducing substituents with a hydrophobic nature can enhance the inhibitory effects of rhodanine molecules against such targets. mdpi.com For example, a 5-cinnamilidenerhodanine derivative demonstrated slightly better inhibition of PRL-3 than its benzylidene analogue, which can be attributed to the increased hydrophobicity and extended conjugation of the cinnamyl group. mdpi.com This highlights that the size and lipophilicity of substituents must be carefully balanced to achieve optimal interaction with the target's binding site.

Role of Aromatic and Heteroaromatic Ring Systems

The nature of the ring system at the 5-position of the rhodanine core is a key determinant of biological activity. Studies comparing different aromatic and heteroaromatic substituents have shown that heteroaromatic rings are often preferred for good anticancer activity over simple aryl substituents in 5-substituted rhodanines. nih.gov

Systematic SAR Investigations Across Different Biological Targets

Systematic structure-activity relationship (SAR) investigations of rhodanine derivatives have been conducted across a wide array of biological targets, including enzymes and cellular pathways implicated in cancer, diabetes, and microbial infections. mdpi.comnih.govnih.gov The rhodanine scaffold is considered a "privileged" structure in medicinal chemistry because its core can be readily modified at positions 3 and 5, allowing for the generation of large libraries of compounds for screening. nih.govekb.eg This systematic approach has been instrumental in identifying derivatives with enhanced potency and selectivity.

A general trend observed is that disubstitution at both the N-3 and C-5 positions of the rhodanine ring often leads to a significant increase in anticancer activity compared to monosubstituted derivatives. mdpi.comnih.gov For example, introducing an acetic acid moiety at the N-3 position of a 5-substituted rhodanine was found to be crucial for its cytotoxic effect against several cancer cell lines. nih.gov These findings underscore the importance of exploring the chemical space around both reactive positions of the rhodanine core to develop potent biological agents.

Correlation of Structural Features with Biological Potency

The correlation between specific structural modifications and biological potency is a cornerstone of SAR studies. This is often quantified using metrics like the half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (Kᵢ). For rhodanine derivatives, clear relationships have been established.

For instance, in a study of rhodanine-linked benzenesulfonamides designed as human carbonic anhydrase (hCA) inhibitors, the nature of the substituent on the benzylidene ring directly influenced inhibitory potency against different CA isoforms. nih.gov The data showed that both electron-donating and electron-withdrawing groups on the aryl ring could result in potent inhibition, sometimes exceeding that of the standard reference drug Acetazolamide (AAZ). nih.gov This suggests a complex interplay between electronic effects and the specific topology of the enzyme's active site.

The following table presents data for selected rhodanine derivatives, illustrating the impact of substitutions on the benzylidene ring on their inhibitory activity against hCA II.

| Compound ID | R-Group (Substitution on Benzylidene Ring) | Kᵢ against hCA II (nM) |

| 7h | 2,4-dichloro | 22.4 |

| 7k | 3-methoxy | 78.6 |

| 7n | 4-nitro | 84.0 |

| 7s | 4-methyl | 77.9 |

| 7t | 4-isopropyl | 77.5 |

| 7u | 4-bromo | 70.6 |

| AAZ (Ref.) | - | 250 |

Data sourced from a study on rhodanine-linked benzenesulfonamides as carbonic anhydrase inhibitors. nih.gov

This data clearly demonstrates how modifying the substituent on the aromatic ring—from halogens to alkyl and nitro groups—directly correlates with biological potency, with several derivatives showing significantly stronger inhibition than the reference compound.

Identification of Pharmacophoric Elements

A pharmacophore is defined as the spatial arrangement of essential chemical features that a molecule must possess to be recognized by a specific receptor or enzyme and elicit a biological response. scispace.comunina.it For the this compound class of compounds, systematic SAR studies have helped to identify key pharmacophoric elements.

The essential features for many biologically active rhodanine derivatives include:

The Rhodanine Core: This heterocyclic ring system acts as a central scaffold. nih.gov The exocyclic sulfur atom, the carbonyl group, and the nitrogen atom are often involved in crucial hydrogen bonding interactions with the biological target. nih.gov

The Arylidene Moiety: The substituted benzylidene group at the C-5 position is a critical element for activity. It often functions as a hydrophobic feature that occupies a specific pocket in the target protein. mdpi.com The nature and position of substituents on this ring are key for modulating potency and selectivity.

The N-3 Position: The nitrogen atom at position 3 of the rhodanine ring is a key point for derivatization. Attaching groups like acetic acid can introduce an additional hydrogen bond donor/acceptor site or a negatively charged carboxylate group, which can form vital interactions with the target, often leading to a significant enhancement in activity. nih.gov

Together, these elements—the rhodanine scaffold, the substituted aromatic ring, and the potential for substitution at the N-3 position—constitute the core pharmacophore for this class of compounds. Further modifications, such as adding acidic moieties, can introduce additional pharmacophoric features that are crucial for the cytotoxic effect against specific cancer cell lines. nih.gov

Advanced Spectroscopic and Analytical Characterization of 5 O Methoxybenzylidene Rhodanine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, offering insights into the chemical environment of individual protons and carbon atoms.

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Patterns for Structural Elucidation

The ¹H NMR spectrum of rhodanine (B49660) derivatives provides a wealth of information for structural confirmation. The chemical shift of the methoxy (B1213986) (OCH₃) group protons typically appears as a singlet. While the exact chemical shift can vary, it is influenced by its position on the aromatic ring. researchgate.net For instance, the presence of a methoxy group at the ortho position on the benzylidene ring in 5-(o-Methoxybenzylidene)rhodanine (B188884) can be confirmed by the characteristic chemical shift of its protons. researchgate.net

The aromatic protons on the benzylidene ring exhibit complex splitting patterns and chemical shifts depending on their substitution. These signals, along with the vinylic proton of the benzylidene bridge and the N-H proton of the rhodanine ring, provide a complete picture of the molecule's proton framework. The integration of these signals corresponds to the number of protons in each specific environment, further validating the structure.

Table 1: Representative ¹H NMR Spectral Data for a Rhodanine Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| OCH₃ | ~3.8 | Singlet |

| Aromatic-H | ~6.8-7.5 | Multiplet |

| Vinylic-H | ~7.6 | Singlet |

| NH | ~12.5 | Broad Singlet |

Note: The chemical shifts are approximate and can vary based on the solvent and specific derivative.

¹³C NMR Spectral Analysis: Carbon Resonances and Functional Group Confirmation

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides crucial information about the carbon skeleton of this compound. The chemical shift of the methoxy carbon is a key indicator of its position on the aromatic ring. For ortho-substituted methoxy groups, the ¹³C chemical shift is typically observed around 56 ± 1 ppm. researchgate.net

Table 2: Key ¹³C NMR Resonances for a Rhodanine Derivative

| Carbon | Chemical Shift (δ, ppm) |

| OCH₃ | ~56 |

| Aromatic-C | ~110-160 |

| C=C | ~120-135 |

| C=O | ~165-175 |

| C=S | ~195-205 |

Note: The chemical shifts are approximate and can vary based on the solvent and specific derivative.

Infrared (IR) Spectroscopy: Identification of Key Functional Groups (C=O, C=S, C=C)

Infrared (IR) spectroscopy is an indispensable tool for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies. In this compound and its derivatives, the IR spectrum provides clear evidence for the presence of the carbonyl (C=O), thiocarbonyl (C=S), and carbon-carbon double bond (C=C) functionalities.

The carbonyl group (C=O) of the rhodanine ring exhibits a strong and sharp absorption band typically in the range of 1670-1780 cm⁻¹. pressbooks.publibretexts.org The exact position can be influenced by the electronic environment within the molecule. For instance, conjugation with a double bond can lower the absorption frequency. pressbooks.pub The C=S group, also part of the rhodanine ring, shows a characteristic absorption, although it can be weaker and appear in the fingerprint region. For some rhodanine derivatives, a thiocarbonyl group signal has been observed around 1225-1236 cm⁻¹. nih.gov The stretching vibration of the exocyclic C=C double bond is typically observed in the region of 1640-1680 cm⁻¹. pressbooks.pub

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O | Stretch | 1670-1780 |

| C=S | Stretch | ~1225-1236 |

| C=C | Stretch | 1640-1680 |

Mass Spectrometry (MS): Determination of Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, which has a molecular formula of C₁₁H₉NO₂S₂, the expected monoisotopic mass is approximately 251.00748 Da. uni.lu

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition. The mass spectrum will show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the mass of the intact molecule. uni.lu The fragmentation pattern observed in the mass spectrum can offer further structural clues. For instance, cleavage of the benzylidene group or fragmentation of the rhodanine ring can lead to characteristic daughter ions, which aid in the structural confirmation of the synthesized compound.

Table 4: Predicted m/z Values for Adducts of this compound

| Adduct | m/z |

| [M+H]⁺ | 252.01476 |

| [M+Na]⁺ | 273.99670 |

| [M-H]⁻ | 250.00020 |

Data sourced from PubChemLite. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Absorption Maxima

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound due to the benzylidene rhodanine core, exhibit characteristic absorption maxima (λ_max) in the UV-Vis region.

The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (like π and n orbitals) to higher energy orbitals (like π*). The extensive conjugation in this compound results in absorption at longer wavelengths. The specific λ_max values are influenced by the substitution pattern on the aromatic ring and the solvent used for the analysis. The presence of the methoxy group can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum depending on its electronic effects.

Elemental Analysis: Compositional Verification (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This analysis provides an empirical formula for the compound, which can be compared with the theoretical composition calculated from the proposed molecular formula. For this compound (C₁₁H₉NO₂S₂), the theoretical elemental composition can be calculated and compared with the experimental values. A close agreement between the found and calculated percentages provides strong evidence for the purity and correct elemental composition of the synthesized compound. This technique, often used in conjunction with mass spectrometry, serves as a final verification of the compound's identity. researchgate.net

Computational and Theoretical Investigations of 5 O Methoxybenzylidene Rhodanine

Molecular Docking Studies for Ligand-Target Interactionsresearchgate.netnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org It is widely used to forecast the interaction between a small molecule ligand and a protein target, offering predictions on binding affinity, mode, and the specific amino acids involved in the interaction. researchgate.netnih.gov

Molecular docking simulations are instrumental in predicting the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), of ligands like 5-(o-Methoxybenzylidene)rhodanine (B188884) to various biological targets. Studies on closely related 5-benzylidene rhodanine (B49660) derivatives demonstrate their potential to fit within the binding sites of various enzymes and receptors implicated in diseases like cancer. orientjchem.orgresearchgate.net The docking scores provide a quantitative measure of the binding strength, allowing for the ranking of different derivatives and the prediction of their potential biological activity. scirp.org

The binding mode describes the specific orientation and conformation of the ligand within the active site. For rhodanine derivatives, docking studies reveal how the molecule orients itself to maximize favorable interactions, such as hydrogen bonds and hydrophobic contacts, with the protein's active site. nih.gov For example, in studies involving anticancer targets like the human papillomavirus (HPV) 16E2 protein, 5-benzylidene bis-rhodanine derivatives have shown good docking scores, indicating strong potential for interaction. orientjchem.org

Table 1: Representative Docking Scores of Related Compounds Against Various Protein Targets

| Compound Class | Protein Target | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 3-methoxy flavone (B191248) derivatives | Estrogen Receptor Alpha (ER-α) | -8.65 to -10.14 | nih.gov |

| 3-methoxy flavone derivatives | Epidermal Growth Factor Receptor (EGFR) | -8.18 to -9.42 | nih.gov |

Note: This table presents data for structurally related compounds to illustrate the application of docking studies, as specific data for this compound may vary.

A critical output of molecular docking is the identification of key amino acid residues within the target's active site that interact with the ligand. scienceopen.comnih.gov These interactions are fundamental to the stability of the ligand-protein complex. For rhodanine derivatives, analyses have identified several types of interactions:

Hydrogen Bonds: The rhodanine core, with its carbonyl and thione groups, can act as a hydrogen bond acceptor, forming crucial bonds with residues in the active site.

Hydrophobic Interactions: The benzylidene portion of the molecule often engages in hydrophobic or van der Waals interactions with nonpolar residues.

Pi-Pi Stacking: The aromatic ring of the benzylidene substituent can participate in pi-pi stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Studies on related heterocyclic compounds targeting cancer-related proteins have identified specific interacting residues. For instance, in the binding pocket of the Estrogen Receptor Alpha, residues such as Leu387, Leu391, and Phe404 have been shown to interact with ligands. nih.gov Similarly, interactions with residues like Ala743 and Leu844 are noted in the Epidermal Growth Factor Receptor. nih.gov Analysis of these interactions helps to understand the structural basis of the compound's activity and provides a roadmap for designing derivatives with improved binding. researchgate.net

Docking simulations are a valuable tool for assessing the specificity and selectivity of a compound. By docking the same ligand against a panel of different protein targets, researchers can predict whether the compound is likely to be a specific inhibitor or if it might have off-target effects. For example, studies on novel 5-benzylidene substituted rhodanine derivatives have utilized docking against multiple anticancer targets to evaluate their selectivity profile. semanticscholar.orgresearchgate.net A compound that shows a significantly better docking score for one target over others is predicted to be more selective, which is a desirable characteristic for a therapeutic agent. researchgate.net This comparative approach is essential for the rational design of drugs with high potency and minimal side effects. nih.gov

Density Functional Theory (DFT) Calculationsresearchgate.netmedjchem.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. ekb.eg It is a powerful tool for calculating a molecule's geometric, electronic, and energetic properties. dntb.gov.ua

The electronic properties of a molecule are key to understanding its chemical reactivity. DFT calculations are frequently used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron-donating capability.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron-accepting capability.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for predicting a molecule's stability and reactivity. wuxiapptec.comajchem-a.com A small energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity and lower kinetic stability. nih.gov Conversely, a large energy gap indicates high stability. nih.gov

Table 2: Global Reactivity Descriptors Calculated from HOMO-LUMO Energies for Representative Rhodanine Derivatives

| Parameter | Definition | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Predicts chemical reactivity and stability. ajchem-a.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. chemrxiv.org |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates higher reactivity. ekb.eg |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of a species to attract electrons. ajchem-a.com |

| Electrophilicity Index (ω) | μ2 / 2η (where μ = -χ) | Measures the propensity to accept electrons. chemrxiv.org |

DFT calculations are employed to optimize the molecular geometry of this compound, predicting its most stable three-dimensional conformation. This process determines key geometric parameters such as bond lengths, bond angles, and dihedral angles. Theoretical studies on related rhodanine derivatives have demonstrated that the calculated geometric parameters often show excellent agreement with experimental data obtained from X-ray crystallography. ekb.eg

Conformational analysis helps to understand how the molecule might exist in a biological environment. For this compound, DFT can elucidate the rotational barriers around the single bonds, such as the bond connecting the benzylidene group to the rhodanine ring, and the orientation of the methoxy (B1213986) group. This information is crucial because the biological activity of a molecule is often dependent on it adopting a specific low-energy conformation that is complementary to the shape of the target's binding site. ekb.eg

Vibrational Assignments and Spectroscopic Correlation

Computational methods, particularly Density Functional Theory (DFT), are pivotal in understanding the vibrational properties of molecules like this compound. researchgate.netresearchgate.net These theoretical calculations allow for the prediction of vibrational frequencies and the assignment of specific vibrational modes to the corresponding functional groups within the molecule. researchgate.net The process involves optimizing the molecular geometry in its ground state and then calculating the harmonic frequencies. researchgate.net The results from these calculations are often correlated with experimental data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy to provide a comprehensive picture of the molecule's vibrational behavior. researchgate.netresearchgate.net

For this compound, the vibrational spectrum is characterized by contributions from its distinct structural components: the rhodanine ring, the methoxy-substituted benzene (B151609) ring, and the benzylidene linker. DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can predict the wavenumbers associated with these groups. researchgate.net

Key vibrational modes expected for this compound would include:

Rhodanine Ring Vibrations: Stretching vibrations of the carbonyl (C=O) group, typically appearing at high wavenumbers. The thiocarbonyl (C=S) stretching vibration is also a characteristic feature. nih.gov Additionally, C-N and C-S stretching modes within the heterocyclic ring contribute to the spectrum.

Benzene Ring Vibrations: C-H stretching vibrations of the aromatic ring, along with C=C stretching vibrations within the ring.

Methoxy Group Vibrations: Symmetric and asymmetric stretching of the C-O-C bond and C-H stretching of the methyl group.

Benzylidene Linker: Vibrations associated with the exocyclic C=C double bond.

Theoretical calculations also determine the Potential Energy Distribution (PED), which quantifies the contribution of individual internal coordinates to each normal vibrational mode, aiding in precise and unambiguous assignments. researchgate.net The comparison between the computed and experimental spectra can reveal important information about intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.net For instance, shifts in the O-H or N-H stretching frequencies can indicate their involvement in such interactions. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a "computational microscope" to observe the time-dependent behavior of molecules, providing insights into their motion and conformational flexibility that are often inaccessible through experimental means alone. dntb.gov.ua

Conformational Stability and Dynamic Behavior in Solvent Environments

MD simulations are employed to study the conformational stability of this compound in various solvent environments, mimicking physiological conditions. nih.govnih.gov These simulations track the atomic positions and velocities over time, typically on the nanosecond scale, to explore the molecule's conformational landscape. nih.govekb.eg

The stability of the molecule's conformation is often assessed by calculating the root-mean-square deviation (RMSD) of the atomic coordinates over the simulation trajectory relative to an initial, energy-minimized structure. nih.gov A stable RMSD value over time suggests that the molecule maintains a consistent conformation, while significant fluctuations indicate conformational changes. nih.gov

Protein-Ligand Complex Stability Over Time

When a molecule like this compound is identified as a potential drug candidate that binds to a protein target, MD simulations are crucial for evaluating the stability of the protein-ligand complex. ekb.egnih.gov After an initial static binding pose is predicted by molecular docking, an MD simulation is run to observe the dynamic interactions and stability of this complex in a simulated physiological environment. dntb.gov.uaekb.eg

The stability of the ligand within the protein's binding pocket is a key indicator of its potential efficacy. nih.gov Several metrics are used to analyze this:

Ligand RMSD: The RMSD of the ligand is calculated relative to its position in the initial docked pose. A low and stable RMSD value suggests that the ligand remains securely bound in its predicted orientation. ekb.eg

Root-Mean-Square Fluctuation (RMSF): This metric is calculated for individual amino acid residues of the protein. It highlights flexible regions, such as loops, versus more rigid regions. Lower RMSF values for residues in the binding site indicate stable interactions with the ligand. ekb.eg

Interaction Analysis: Throughout the simulation, the specific interactions between the ligand and protein, such as hydrogen bonds and hydrophobic contacts, are monitored. The persistence of these interactions over time confirms a stable binding mode. nih.gov

These simulations can help differentiate between compounds that form stable, long-lasting interactions with their target and those that are more transient, providing valuable information for lead optimization in drug discovery. nih.govnih.gov

Prediction of ADME-Related Properties (in silico)

In silico tools are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. semanticscholar.orgsciensage.info This computational pre-screening helps to identify molecules with favorable pharmacokinetic profiles and flag potential liabilities before resource-intensive synthesis and experimental testing are undertaken. sciensage.infobepls.com For this compound, various ADME parameters can be estimated using software platforms like SwissADME. bepls.com

These predictions are often guided by established rules and models, such as Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a molecule and its potential for oral bioavailability. bepls.com Key physicochemical properties and pharmacokinetic parameters are calculated to build a comprehensive ADME profile. semanticscholar.orgbepls.com

Table 1: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Compliance with Lipinski's Rule; influences absorption and distribution. bepls.com |

| LogP (Lipophilicity) | Within optimal range (e.g., < 5) | Crucial for membrane transport and overall ADMET properties. bepls.com |

| Hydrogen Bond Donors | Low number (e.g., ≤ 5) | Affects membrane permeability and target binding. bepls.com |

| Hydrogen Bond Acceptors | Within acceptable range (e.g., ≤ 10) | Influences solubility and binding affinity. bepls.com |

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral absorption. bepls.com |

| Blood-Brain Barrier (BBB) Permeation | No | Suggests the compound is less likely to cause central nervous system side effects. bepls.com |

| P-glycoprotein (P-gp) Substrate | No | Indicates a lower likelihood of being affected by efflux pumps, which can reduce drug efficacy. bepls.com |

Note: The values in this table are representative of predictions for rhodanine derivatives based on in silico models and may not reflect experimentally determined values for this specific compound.

These computational predictions suggest that rhodanine-based compounds can possess favorable drug-like properties. bepls.comresearchgate.net Such in silico analyses are a cost-effective first step to prioritize compounds for further development. semanticscholar.orgsciensage.info

Biological Activity Profiling and Mechanistic Elucidation in Vitro of 5 O Methoxybenzylidene Rhodanine Derivatives

Enzyme Inhibition Mechanisms

The versatility of the rhodanine (B49660) scaffold allows its derivatives to interact with a range of enzymes. Research has highlighted three primary enzymatic targets for derivatives of 5-(o-Methoxybenzylidene)rhodanine (B188884): aldose reductase, carbonic anhydrase, and HIV-1 integrase. The following subsections will explore the specific mechanisms of inhibition for each of these enzymes.

Aldose Reductase (AR) and Aldehyde Reductase (ALR1) Inhibition

Derivatives of this compound have been identified as potent inhibitors of aldose reductase (AR, also known as ALR2) and the structurally related aldehyde reductase (ALR1). nih.govresearchtrend.netnih.gov These enzymes are part of the aldo-keto reductase superfamily. frontiersin.org While both enzymes can reduce a wide range of aldehydes, ALR2's role in the polyol pathway under hyperglycemic conditions has made it a significant drug target. frontiersin.orgnih.gov

Docking studies reveal that the inhibitory action of these rhodanine derivatives stems from specific molecular interactions within the enzyme's active site. The phenyl ring of the benzylidene portion of the molecule typically occupies a specific pocket formed by amino acid residues such as Phenylalanine (Phe115, Phe122), Leucine (Leu300), and Cysteine (Cys303). nih.gov Simultaneously, the rhodanine ring itself establishes a network of hydrogen bonds, notably with Valine (Val47), at the enzyme's anionic binding site. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies on 5-(-2-methoxybenzylidene)-rhodanine ester analogs have further elucidated that certain molecular properties (described by descriptors like Mor09u, Mor20v, and RDF130p) positively contribute to inhibitory activity. researchtrend.net

The inhibitory potency of these compounds has been quantified in various studies. While specific IC50 values for this compound are part of broader derivative studies, the class of rhodanine-based inhibitors demonstrates significant activity. For instance, novel non-acidic rhodanine inhibitors have shown ALR2 inhibitory activities with IC50 values ranging from as low as 20 nM up to 2000 nM. nih.gov The selectivity for ALR2 over ALR1 is a critical factor, as non-selective inhibition can lead to off-target effects. semanticscholar.org Some rhodanine derivatives show marked selectivity for ALR2, with selectivity ratios (IC50 ALR1 / IC50 ALR2) varying significantly among different analogs. nih.govnih.gov

Table 1: In vitro Aldose Reductase (ALR2) and Aldehyde Reductase (ALR1) Inhibition by Rhodanine Derivatives Note: This table presents a range of reported values for the broader class of rhodanine derivatives, as specific data for the title compound may vary.

| Compound Class | Enzyme Target | Reported IC50 Range (nM) | Reference |

|---|---|---|---|

| Rhodanine-based inhibitors | Aldose Reductase (ALR2) | 20 - 2000 | nih.gov |

| 5-Arylidene-2,4-thiazolidinediones | Aldose Reductase (ALR2) | 200 - 700 | nih.gov |

| Substituted 5-phenylbenzoate N-substituted rhodanines | Aldose Reductase (ALR2) | 290 - 350 | researchgate.net |

The inhibition of aldose reductase is a key therapeutic strategy aimed at mitigating the chronic complications of diabetes mellitus. frontiersin.orgacs.org These complications, including neuropathy, retinopathy, nephropathy, and cardiovascular diseases, are strongly linked to the polyol pathway of glucose metabolism. frontiersin.orgnih.gov

Under normal glucose levels (euglycemia), the majority of cellular glucose is phosphorylated by hexokinase. However, during periods of high blood sugar (hyperglycemia), this primary pathway becomes saturated, and excess glucose is shunted into the polyol pathway. frontiersin.orgmdpi.com In this pathway, aldose reductase catalyzes the first and rate-limiting step: the reduction of glucose to sorbitol, a reaction that consumes the cofactor NADPH. mdpi.com Sorbitol is subsequently oxidized to fructose (B13574) by sorbitol dehydrogenase.

The accumulation of sorbitol within cells that cannot easily clear it leads to osmotic stress, causing cellular swelling and damage. mdpi.com Furthermore, the depletion of NADPH during this process has significant consequences. NADPH is essential for regenerating the cell's primary endogenous antioxidant, reduced glutathione (B108866) (GSH), via glutathione reductase. mdpi.com A decrease in the NADPH pool impairs this antioxidant defense system, leading to increased oxidative stress from reactive oxygen species (ROS). This oxidative stress is a major contributor to the cellular damage observed in diabetic complications. nih.gov By inhibiting aldose reductase, compounds like this compound derivatives block this pathway at its source, preventing sorbitol accumulation and preserving the NADPH levels needed to combat oxidative stress, thereby protecting tissues from hyperglycemia-induced damage. frontiersin.orgnih.gov

Carbonic Anhydrase (CA) Inhibition

The rhodanine scaffold has also been investigated for its ability to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. These enzymes are vital for numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion, by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov

Recent studies have shown that rhodanine derivatives can act as non-sulfonamide inhibitors of various human (h) CA isoforms. nih.gov Specifically, a study on new rhodanine derivatives identified that 5-benzylidene rhodanine derivatives exhibit selective inhibitory activity against the cytosolic isoform hCA II. nih.gov Other rhodanine-based compounds, particularly those linked to a benzenesulfonamide (B165840) moiety, have demonstrated potent, nanomolar-level inhibition against multiple isoforms, including the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IX and XII. nih.gov

Table 2: In vitro Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Rhodanine Derivatives Note: This table includes data for the broader class of rhodanine-benzylidene derivatives. The specific activity of the o-methoxy derivative may differ.

| Compound Class | Isoform Target | Reported Ki Range (µM) | Reference |

|---|---|---|---|

| Rhodanine-benzylidene derivatives | hCA II | 4.7 - 46.4 | nih.gov |

| hCA IX | Good inhibitory activity (specific Ki not detailed) | nih.gov | |

| Rhodanine-linked benzenesulfonamides | hCA IX | 0.0258 (nM range) | nih.gov |

| hCA XII | Potent inhibition (nM range) | nih.gov |

The existence of at least 15 different CA isozymes in humans, with varying tissue distribution and physiological roles, makes isozyme-selective inhibition a critical goal in drug development. nih.gov Inhibition of ubiquitous cytosolic isoforms like hCA I and II can lead to undesirable side effects, whereas targeting specific isoforms associated with disease, such as hCA IX and XII in cancer, offers a more focused therapeutic approach. nih.govnih.govdrugbank.com

The tumor-associated isoforms hCA IX and XII are highly expressed in many hypoxic solid tumors. nih.gov Their activity helps cancer cells to manage the acidic tumor microenvironment, which is a byproduct of their altered metabolism (the Warburg effect). By maintaining a relatively neutral intracellular pH while promoting extracellular acidification, these enzymes facilitate tumor growth, proliferation, and metastasis. nih.govnih.gov Therefore, selective inhibitors of hCA IX and XII are being actively pursued as anticancer agents. The finding that rhodanine-benzylidene derivatives can selectively inhibit hCA II, and that other rhodanine analogs can potently inhibit hCA IX and XII, suggests that this chemical class holds promise for developing isoform-selective CA inhibitors. nih.govnih.gov Such selectivity could lead to more effective therapies for cancer or other conditions where specific CA isoforms are implicated, while minimizing the side effects associated with inhibiting housekeeping isoforms.

HIV-1 Integrase (IN) Inhibition

The fight against Human Immunodeficiency Virus (HIV) has been significantly advanced by the development of drugs targeting viral enzymes, and HIV-1 integrase (IN) is a key, validated target. nih.gov Rhodanine-containing compounds have been identified as a promising class of HIV-1 IN inhibitors. nih.govmdpi.combohrium.com These compounds often emerge from pharmacophore-based searches that identify bioisosteres of β-diketo acids, a known structural motif for IN inhibitors. nih.gov

The inhibitory activity of rhodanine derivatives against HIV-1 IN has been demonstrated to affect both of the enzyme's critical catalytic functions. One study reported that a potent rhodanine derivative inhibited the 3'-processing and strand transfer activities with IC50 values of 15 µM and 11 µM, respectively. nih.gov Structure-activity relationship studies have shown that substitutions on the rhodanine scaffold significantly influence potency. For example, electron-withdrawing groups on the associated phenyl ring can increase activity, while aliphatic substitutions tend to have a negative effect. nih.gov Some rhodanine derivatives have also shown antiviral activity in cell-based assays at nanomolar concentrations. nih.govplos.org

Table 3: In vitro HIV-1 Integrase (IN) Inhibition by Rhodanine Derivatives

| Compound | IN Catalytic Step | Reported IC50 (µM) | Reference |

|---|---|---|---|

| Rhodanine with salicylic (B10762653) acid substitution (Compound 1) | 3'-Processing | 15 | nih.gov |

| Strand Transfer | 11 | nih.gov | |

| Rhodanine with 3,5-diiodophenol (B3025038) substitution (Compound 53) | 3'-Processing | 7 | nih.gov |

| Strand Transfer | 3 | nih.gov |

HIV-1 integrase is essential for the replication of the virus as it catalyzes the insertion of the reverse-transcribed viral DNA into the host cell's genome. This integration process occurs in two distinct, sequential catalytic steps. nih.gov

The first step is 3'-processing . This reaction takes place in the cytoplasm of the infected cell. The integrase enzyme binds to the ends of the linear viral DNA and performs an endonucleolytic cleavage, removing a dinucleotide from each 3' end. This exposes a reactive hydroxyl group (-OH) on a conserved cytosine-adenine (CA) sequence. nih.govnih.gov

The second step is strand transfer . The viral DNA, now complexed with integrase in what is known as the pre-integration complex (PIC), is transported into the nucleus. Here, the integrase enzyme facilitates a concerted attack by the two newly exposed 3'-OH groups on the phosphodiester backbone of the host's chromosomal DNA. This trans-esterification reaction covalently links the viral DNA to the host genome, completing the integration process. mdpi.comnih.gov

Inhibitors from the rhodanine class can interfere with these processes. nih.gov While many clinically approved integrase inhibitors, known as integrase strand transfer inhibitors (INSTIs), are highly selective for the strand transfer step, some rhodanine derivatives have been shown to inhibit both 3'-processing and strand transfer. nih.govnih.govnih.gov This dual inhibition profile could offer advantages in overcoming drug resistance. By preventing the proper assembly and function of the integrase-DNA complex, these compounds effectively halt the viral replication cycle, making them valuable leads for the development of new antiretroviral therapies. nih.gov

Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Enzyme Inhibition (e.g., G6PD, 6PGD)

Rhodanine derivatives have been identified as inhibitors of key enzymes in the Pentose Phosphate Pathway (PPP), a critical metabolic route for cancer cell proliferation and survival. nih.govnih.govnih.gov The PPP supplies cells with nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) for reductive biosynthesis and detoxification of reactive oxygen species, as well as ribose-5-phosphate (B1218738) for nucleotide synthesis. nih.gov Inhibition of its rate-limiting enzymes, glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), represents a promising strategy for therapeutic intervention. bingol.edu.tr

Studies on a series of N-phenyl substituted rhodanines have demonstrated their inhibitory effects on both G6PD and 6PGD. The inhibition constants (Ki) for these compounds were found to be in the micromolar range, indicating a potent interaction with the enzymes. bingol.edu.tr This inhibition disrupts a crucial metabolic pathway necessary for tumor cell fate. bingol.edu.tr

Below is a table summarizing the inhibitory activity of representative rhodanine derivatives against PPP enzymes.

| Compound Class | Target Enzyme | Inhibition Constant (Ki) Range (µM) |

| N-phenyl rhodanines | G6PD | 6.57 ± 2.03 to 91.60 ± 9.25 |

| N-phenyl rhodanines | 6PGD | 11.17 ± 3.01 to 64.51 ± 4.26 |

| Data sourced from Karaman et al. bingol.edu.tr |

Protein Tyrosine Phosphatase (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) has emerged as a significant therapeutic target due to its role as a key negative regulator in both insulin (B600854) and leptin signaling pathways. nih.govnih.gov By dephosphorylating the activated insulin receptor, PTP1B downregulates insulin signaling. nih.gov Consequently, inhibition of PTP1B is considered a viable approach for treating type 2 diabetes and obesity. nih.gov

While specific inhibitory data for this compound against PTP1B is not extensively detailed in the provided context, the broader class of compounds that includes rhodanine derivatives has been investigated for this activity. For instance, related pathways involving arachidonic acid metabolism have produced metabolites, such as hemiketal E2 (HKE2), which covalently bind to and inhibit PTP1B. nih.gov This suggests that the rhodanine scaffold and its derivatives could be explored for their potential to interact with and modulate the activity of PTP1B.

Other Enzyme Target Inhibition (e.g., β-Lactamase, HCV NS3 Protease, Phosphodiesterases, JNK-Stimulating Phosphatase, Cyclooxygenase, 5-Lipoxygenase, Tyrosinase, Acetylcholinesterase)

The therapeutic potential of rhodanine derivatives extends to a wide array of other enzyme systems. The structural versatility of the rhodanine core allows for its adaptation to various enzyme active sites, leading to a broad spectrum of biological activities. bingol.edu.tr

Acetylcholinesterase (AChE): Certain rhodanine derivatives have been shown to have a very influential inhibitory effect on AChE activity, an enzyme critical in the pathogenesis of Alzheimer's disease. bingol.edu.tr

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): The arachidonic acid cascade, involving COX and 5-LOX enzymes, is a key pathway in inflammation and is also implicated in angiogenesis. nih.gov Cross-over metabolites from these pathways can regulate endothelial cell function, and inhibitors of these enzymes are of significant therapeutic interest. nih.gov While direct inhibition by this compound is not specified, the general class of rhodanine-based compounds is known for anti-inflammatory properties, suggesting a potential interaction with this cascade. bingol.edu.tr

The diverse inhibitory profile underscores the potential of the rhodanine scaffold in drug discovery against a variety of diseases. bingol.edu.tr

Anticancer Activity Mechanisms (In vitro Cell Line Studies)

Rhodanine derivatives, including those with a benzylidene group, have demonstrated significant cytotoxic effects against various human cancer cell lines. nih.govnih.gov The introduction of substituents at the C-5 position of the rhodanine nucleus, such as a 4-methoxybenzylidene group, has been shown to enhance cytotoxicity. For instance, one such derivative inhibited MCF-7 breast cancer cell line growth by 82.5% at a concentration of 100 µg/mL. nih.gov The anticancer activity is often linked to the induction of apoptosis and the modulation of critical cellular pathways. mdpi.comresearchgate.net

Apoptosis Induction Pathways

A primary mechanism through which rhodanine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov This process is often mediated through multiple, interconnected pathways.

Mitochondrial Dysfunction: Certain rhodanine derivatives trigger apoptosis by damaging mitochondria. This leads to the release of pro-apoptotic factors such as cytochrome c (Cyt c), apoptosis-inducing factor (AIF), and endonuclease G (Endo G). mdpi.comresearchgate.net This results in both caspase-dependent and caspase-independent cell death. mdpi.comresearchgate.net

Endoplasmic Reticulum (ER) Stress: These compounds can also induce ER stress, leading to changes in intracellular calcium levels. mdpi.comresearchgate.net This activates ER stress marker proteins and caspases, such as caspase-12, contributing to the apoptotic cascade. mdpi.comresearchgate.net

Caspase Activation: The apoptotic process induced by rhodanines typically involves the activation of a cascade of executioner caspases, including caspase-3, -8, and -9. mdpi.com This leads to the cleavage of key cellular substrates like poly (ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptosis. mdpi.com

Modulation of Bcl-2 Family Proteins: Rhodanine-induced apoptosis can also involve the modulation of pro-survival proteins from the Bcl-2 family, further tipping the cellular balance towards cell death. researchgate.net

Role of Oxidative Stress in Cancer Cell Cytotoxicity

Cancer cells often exhibit a state of increased intrinsic oxidative stress due to heightened metabolic activity and oncogenic signaling. nih.govnih.gov While they develop enhanced antioxidant systems to cope, this redox imbalance can be exploited therapeutically. Excessive levels of reactive oxygen species (ROS) can trigger cell cycle arrest and apoptosis. nih.govnih.gov

Studies have reported that treatment with rhodanine derivatives can lead to an upregulation of ROS. researchgate.net This increase in oxidative stress is believed to be a contributing factor to the induction of mitochondria-mediated apoptosis, linking the compound's cytotoxic effects directly to the disruption of the cancer cell's redox homeostasis. researchgate.net

Molecular Targets and Signaling Pathways (e.g., DNA Intercalation, Topo II Inhibition)

Beyond inducing stress pathways, rhodanine derivatives have been found to interact with fundamental components of cell replication machinery.

Topoisomerase II (Topo II) Inhibition and DNA Intercalation: Several studies have identified S-glucosylated and N-glucosylated rhodanine derivatives as potent inhibitors of Topoisomerase II and as DNA intercalating agents. nih.govnih.gov Topo II is a crucial enzyme that alters DNA topology to facilitate processes like replication and transcription. researchgate.netresearchgate.netbiomolther.org By inhibiting this enzyme and inserting themselves into the DNA structure, these compounds can effectively halt the cell cycle and induce apoptosis. nih.govnih.gov

The table below presents the inhibitory concentrations (IC₅₀) for representative rhodanine derivatives against Topo II and their DNA intercalation activity, demonstrating potency that is in some cases comparable or superior to the standard chemotherapeutic drug Doxorubicin. nih.govnih.gov

| Compound | Target | IC₅₀ (µM) |

| Compound 6 (S-glucosylated rhodanine) | Topoisomerase II | 6.9 |

| DNA Intercalation | 19.6 | |

| Compound 12f (N-glucosylated rhodanine) | Topoisomerase II | 7.3 |

| DNA Intercalation | 18.2 | |

| Doxorubicin (Reference) | Topoisomerase II | 9.65 |

| DNA Intercalation | 31.27 | |

| Data sourced from Al-Sanea et al. nih.gov and Al-Sanea et al. nih.gov |

These findings highlight that glucosylated rhodanines, in particular, may serve as promising anticancer drug candidates through their dual action on Topo II and DNA. nih.gov Treatment with these compounds has been shown to arrest the cell cycle and significantly upregulate apoptosis-related genes. nih.govnih.gov

Antiproliferative Effects and Cell Cycle Modulation

Rhodanine derivatives, including this compound, have demonstrated notable antiproliferative activity against various cancer cell lines. These compounds often exert their effects by inducing cell cycle arrest and apoptosis. nih.govontosight.ai

For instance, certain 5-substituted rhodanine derivatives have shown significant antitumor activity. The introduction of a 4-methoxybenzylidene group at the C-5 position of the rhodanine nucleus in compound 24 resulted in an 82.5% inhibition of MCF-7 breast cancer cell line growth at a concentration of 100 µg/mL. nih.gov In another study, a 3-α-carboxyethyl-5-benzylidene rhodanine derivative (compound 34) with a 4-methoxybenzylidene moiety exhibited a 52% inhibition of HeLa cancer cell growth, a significant increase compared to its analogue without the methoxy (B1213986) group. encyclopedia.pub

The mechanism of action for some rhodanine derivatives involves the modulation of the cell cycle. For example, 5-benzylidene-3-ethyl-rhodanine (BTR-1) has been shown to cause S-phase arrest and affect DNA replication in leukemic cells, ultimately leading to apoptosis. nih.gov Similarly, other studies have reported that rhodanine derivatives can induce apoptosis by modulating the Bcl-2 family of proteins and other key signaling proteins. nih.gov

Some isatin (B1672199) derivatives, which share structural similarities with the benzylidene portion of the target molecule, have also been shown to affect the cell cycle. Compound 5o, a 5-methoxyindole (B15748) tethered C-5 functionalized isatin, induced a reduction in the percentage of cells in the S and G2/M phases with a corresponding increase in the G1 phase, suggesting that it inhibits cell proliferation by slowing down cell cycle progression. nih.gov This compound also reduced the phosphorylation of the retinoblastoma (Rb) protein, a key regulator of the G1/S transition. nih.gov

The antiproliferative effects of these compounds are often evaluated using various cancer cell lines. The table below summarizes the activity of selected rhodanine derivatives.

| Compound | Cancer Cell Line | Activity | Reference |

| 5-((2-chloro-6,7-dimethoxyquinolin-3-yl)methylene) rhodanine | Gastric (HGC), Prostate (DU-145), Breast (MCF-7) | Potent | nih.gov |

| Quinazolinone-based rhodanine (structure 11) | Human fibrosarcoma (HT-1080), Human leukemia (HL-60, K562) | IC50 = 1.2–8.7 µM | nih.gov |

| 5-[4-(arylmethylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylidene]-2-thioxo-1,3-thiazolidin-4-ones (compounds 14 and 15) | Human breast carcinoma (MCF-7) | IC50 = 7.67 µg/mL (14), 11.7 µg/mL (15) | nih.gov |

| 3,5-disubstituted derivative with a cinnamoyl moiety (structure 19) | Breast cancer (MCF-7) | 81% inhibition at 10 µg/mL | nih.gov |

| 4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid (structure 38) | Human ovarian carcinoma (A2780, A2780cisR) | IC50 = 4.4 µM (A2780), 3.3 µM (A2780cisR) | nih.gov |

Selectivity Against Cancer Cells Versus Normal Cells

A crucial aspect of anticancer drug development is the selective toxicity of a compound towards cancer cells over normal, healthy cells. Several studies have indicated that some rhodanine derivatives exhibit such selectivity. nih.govescholarship.org

For example, a quinazolinone-based rhodanine derivative (structure 11) was found to be cytotoxic to various cancer cell lines, including human fibrosarcoma (HT-1080) and leukemia (HL-60, K562) cells, but did not affect normal human skin fibroblasts (AG01523). nih.govencyclopedia.pub This suggests a selective mechanism of action against cancerous cells.

Similarly, a rhodacyanine derivative, YM-1, demonstrated cytotoxicity across multiple cancer cell lines while leaving immortalized normal cell models unaffected. escholarship.orgplos.org This selectivity is a highly desirable characteristic for a potential anticancer agent. Another example is the 2-thioxo-1,3-thiazolidin-4-one derivative (compound 4), which showed selective antitumor activity in the colorectal adenocarcinoma HCT 116 cell line (IC50 of 10 μM) without inhibiting the growth of normal fibroblasts (IC50 > 25 μM). nih.gov

The table below highlights the selective activity of certain rhodanine derivatives.

| Compound | Cancer Cell Line(s) | Normal Cell Line | Selectivity | Reference |

| Quinazolinone-based rhodanine (structure 11) | HT-1080, HL-60, K562 | AG01523 (human skin fibroblasts) | Selective for cancer cells | nih.govencyclopedia.pub |

| YM-1 (rhodacyanine derivative) | Multiple cancer cell lines | Immortalized cell models | Selective for cancer cells | escholarship.orgplos.org |

| 2-thioxo-1,3-thiazolidin-4-one derivative (compound 4) | HCT 116 (colorectal adenocarcinoma) | Normal fibroblasts | Selective for cancer cells | nih.gov |

| 5-hydroxy-6,7,3′,4′,5′-pentamethoxyflavone | U937, Jurkat, K562 | Peripheral blood mononuclear cells (PBMCs) | Selectively cytotoxic to cancer cells | mdpi.com |

Antimicrobial Activity Mechanisms (In vitro)

Rhodanine and its derivatives have been recognized for their broad-spectrum antimicrobial properties, including antibacterial and antifungal activities. ontosight.aitandfonline.comnih.gov

Antibacterial Mechanisms Against Gram-Positive and Gram-Negative Strains

Rhodanine derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. nih.govnih.gov Some derivatives have also shown moderate activity against Gram-negative strains. nih.gov

A study evaluating a series of carboxyalkylrhodanine acid derivatives found good activity against Gram-positive bacteria but low activity against Gram-negative bacteria. nih.gov Specifically, derivatives of rhodanine-3-propionic acid showed the highest activity against Gram-positive bacteria. nih.gov In contrast, another study reported that certain 5-benzylidene-rhodanine 3-propionic acid derivatives exhibited moderate activity against both Gram-positive and Gram-negative bacteria. nih.gov

The antibacterial potency of rhodanine derivatives has been demonstrated against various pathogenic strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov For instance, the rhodanine derivative Rh 2 showed significant activity against various vancomycin-resistant and methicillin-resistant Staphylococcus aureus strains (MIC90 = 4 μM) and VRE strains (MIC90 = 8 μM). nih.gov

The table below summarizes the antibacterial activity of selected rhodanine derivatives.

| Compound/Derivative Series | Bacterial Strains | Activity | Reference |

| Carboxyalkylrhodanine acid derivatives | Gram-positive bacteria | Good activity | nih.gov |

| Carboxyalkylrhodanine acid derivatives | Gram-negative bacteria | Low activity | nih.gov |

| Rhodanine-3-propionic acid derivatives | Gram-positive bacteria | Highest activity in its series | nih.gov |

| 5-benzylidene-rhodanine 3-propionic acid derivatives | Gram-positive and Gram-negative bacteria | Moderate activity | nih.gov |

| Rhodanine derivative Rh 2 | Vancomycin-resistant S. aureus (VRSA) | MIC90 = 4 μM | nih.gov |

| Rhodanine derivative Rh 2 | Methicillin-resistant S. aureus (MRSA) | MIC90 = 4 μM | nih.gov |

| Rhodanine derivative Rh 2 | Vancomycin-resistant Enterococcus (VRE) | MIC90 = 8 μM | nih.gov |

Cell Wall Integrity Disruption

One of the proposed antibacterial mechanisms of rhodanine derivatives is the disruption of bacterial cell wall integrity. The bacterial cell wall, primarily composed of peptidoglycan, is essential for maintaining cell shape and protecting against osmotic lysis. nih.gov Several antibacterial agents target the synthesis or structure of the cell wall. lumenlearning.com

While direct evidence for this compound specifically disrupting the cell wall is limited, studies on related rhodanine compounds suggest this as a possible mechanism. For example, some arylalkylidene rhodanines have been found to inhibit cell wall synthesis in S. aureus. nih.govnih.gov This inhibition is a key mechanism of action for many successful antibiotics. nih.gov

Interaction with Penicillin-Binding Protein (PBP)

Penicillin-binding proteins (PBPs) are crucial enzymes involved in the final steps of peptidoglycan synthesis, making them attractive targets for antibacterial drugs. tandfonline.comscienceopen.com Several studies have investigated the interaction of rhodanine derivatives with PBPs.

Arylalkylidene rhodanines have been shown to inhibit various PBPs, including those from Escherichia coli and Streptococcus pneumoniae. nih.govnih.gov Some of these compounds exhibited inhibitory activities in the 10 to 100 μM concentration range. nih.govnih.gov The inhibition of S. pneumoniae PBP 2xS by some of these rhodanines appeared to be noncompetitive, with the best inhibitor having a dissociation constant (Ki) of 10 μM. nih.govnih.gov This interaction with PBPs disrupts the proper formation of the bacterial cell wall, leading to cell death. nih.gov

Antifungal Mechanisms

In addition to their antibacterial properties, rhodanine derivatives have also been explored for their antifungal activity. nih.govcuni.cz Fungal infections are a significant cause of morbidity and mortality, and the development of new antifungal agents is crucial. conicet.gov.ar

The mechanisms of antifungal action for rhodanine derivatives are still being elucidated. Some studies suggest that they may interfere with the fungal cell wall or membrane. For example, some antifungal drugs act by disrupting the integrity of ergosterol (B1671047), a major component of the fungal cell membrane. cuni.cz Other potential mechanisms include the inhibition of essential fungal enzymes. For instance, some rhodanine-3-acetic acid derivatives have been found to inhibit fungal protein mannosyl transferase 1 (PMT1), an enzyme involved in cell wall synthesis. nih.gov

A study on (Z)-5-arylidenerhodanines suggested that the most active compounds did not bind to ergosterol or cause significant damage to the fungal membrane, indicating an alternative mechanism of action. conicet.gov.ar Another study on 5-benzylidene substituted rhodanine derivatives showed that compound D6 had good antifungal activity against Candida tropicalis (MIC of 16μg/ml), and compound D10 was effective against Candida glabrata (MIC of 16μg/ml). researchgate.net

The table below presents the antifungal activity of selected rhodanine derivatives.

| Compound/Derivative Series | Fungal Strains | Activity | Reference |

| {(5Z)-[4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid | Candida tropicalis 156, Candida krusei E 28, Candida glabrata 20/I, Trichosporon asahii 1188 | Strong inhibition | nih.gov |

| (Z)-5-arylidenerhodanines (F- and CF3-substituted) | Candida albicans, Cryptococcus neoformans, Saccharomyces cerevisiae, Aspergillus spp., Microsporum spp., Trichophyton spp. | MICs < 20 lg/mL | conicet.gov.ar |

| 5-benzylidene substituted rhodanine (D6) | Candida tropicalis | MIC = 16μg/ml | researchgate.net |

| 5-benzylidene substituted rhodanine (D10) | Candida glabrata | MIC = 16μg/ml | researchgate.net |

Membrane Integrity and Ergosterol Synthesis Considerations

While direct studies on this compound's specific impact on fungal membrane integrity and ergosterol synthesis are not extensively detailed in the available literature, the broader class of rhodanine derivatives has been recognized for its antifungal properties. cuni.czontosight.ainih.gov The mechanisms of action for antifungal agents are often multifaceted, but frequently involve disruption of the cell membrane or interference with the biosynthesis of essential membrane components like ergosterol. nih.gov

The fungal cell membrane's integrity is crucial for survival, and its disruption is a key target for many antifungal drugs. For instance, some antimicrobial peptides are known to disturb membrane integrity and induce the production of reactive oxygen species (ROS) in yeast cells. researchgate.net It is plausible that rhodanine derivatives could exert their antifungal effects through similar membrane-disrupting mechanisms.

Furthermore, the inhibition of ergosterol biosynthesis is a well-established mechanism for several classes of antifungal drugs, such as azoles, which target the enzyme lanosterol (B1674476) 14α-demethylase. cuni.cz This enzyme is a critical component of the ergosterol production pathway. Inhibition of this pathway leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which ultimately compromises membrane structure and function. nih.gov Although not confirmed for this compound specifically, interference with lipid biosynthesis and ergosterol production remains a potential mechanism of its observed antifungal activity. nih.gov

Antitubercular Activity

Rhodanine derivatives have emerged as a promising scaffold in the search for new antitubercular agents. acs.orgnih.govnih.gov The core structure of rhodanine is a recurring motif in compounds designed to inhibit the growth of Mycobacterium tuberculosis. nih.gov The development of rhodanine-3-acetic acid derivatives, for example, has led to the identification of novel leads against mycobacterial targets. nih.gov

The general strategy for enhancing the antitubercular potency of rhodanines involves structural modifications, typically by introducing diverse substituents at the C-5 and N-3 positions of the rhodanine ring. nih.gov These modifications aim to improve the compound's interaction with specific biological targets within the mycobacterium. While specific minimum inhibitory concentration (MIC) values for this compound against M. tuberculosis are not detailed in the provided search results, the consistent reporting of antitubercular activity among its structural analogs underscores the potential of this compound in the development of new tuberculosis therapies. acs.orgnih.govnih.gov

Antioxidant Activity Mechanisms (In vitro)

The antioxidant properties of rhodanine derivatives have been a subject of scientific inquiry, with studies pointing to their potential to counteract oxidative stress. ontosight.ai The mechanisms underlying this activity are complex and can involve various pathways, including the scavenging of free radicals through hydrogen or electron transfer processes.

Free Radical Scavenging Pathways (e.g., DPPH Scavenging)

A common method to evaluate the antioxidant potential of a compound is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov This assay measures the ability of a substance to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. Several studies have investigated the free radical scavenging activity of rhodanine derivatives. For instance, chromonylrhodanine derivatives have been shown to be effective scavengers of DPPH radicals, as well as superoxide (B77818) and hydroxyl radicals. nih.gov

In a study of novel 5-benzylidene substituted rhodanine derivatives, one compound (3j) demonstrated the highest antioxidant activity with an IC50 value of 31.21 µg/mL in a DPPH assay. researchgate.net This indicates that the 5-benzylidene rhodanine scaffold, to which this compound belongs, is capable of significant radical scavenging.

Table 1: DPPH Radical Scavenging Activity of a 5-Benzylidene Substituted Rhodanine Derivative This table is interactive. You can sort and filter the data.

| Compound | IC50 (µg/mL) | Source |

|---|---|---|

| Compound 3j (a 5-benzylidene substituted rhodanine derivative) | 31.21 | researchgate.net |

Hydrogen Atom Transfer (HAT) Mechanisms

The Hydrogen Atom Transfer (HAT) mechanism is a fundamental process in antioxidant action. mdpi.comresearchgate.net In this pathway, the antioxidant molecule donates a hydrogen atom to a free radical, thereby quenching the radical and preventing it from causing oxidative damage. mdpi.com The thermodynamic driving force for this reaction is the bond dissociation energy (BDE) of the H-donating bond in the antioxidant. mdpi.com For a HAT reaction to be effective, the BDE of the antioxidant's bond should be lower than that of the bond being formed in the quenched radical species. mdpi.com

While specific computational studies on the HAT mechanism of this compound were not found, the general principles of HAT are applicable. nih.govscripps.edu The rhodanine structure contains N-H and C-H bonds that could potentially participate in hydrogen atom donation. The presence of the methoxybenzylidene group can influence the electronic properties of the molecule and, consequently, the BDE of these bonds, modulating its antioxidant activity.

Electron Transfer-Proton Transfer (ET-PT) and Related Pathways

Besides HAT, antioxidant activity can proceed through electron transfer-based mechanisms. researchgate.net These include the Sequential Electron Transfer-Proton Transfer (SET-PT) and the Sequential Proton Loss-Electron Transfer (SPLET) pathways.

In the SET-PT mechanism, the antioxidant first donates an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton to the surrounding medium. This pathway is favored for antioxidants with a low ionization potential. nih.govplos.org

Conversely, the SPLET mechanism involves the initial deprotonation of the antioxidant, forming an anion. This anion then transfers an electron to the free radical. This pathway is particularly relevant in polar solvents and for acidic antioxidants. researchgate.net

The antioxidant mechanism of a given compound is often dependent on its chemical structure, the properties of the radical it is reacting with, and the solvent environment. rsc.org For this compound, the presence of heteroatoms and the aromatic ring system suggests that it could potentially engage in these electron transfer pathways to exert its antioxidant effects.

Other Relevant Biological Activities (In vitro Mechanistic Focus)